
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid is an organic compound with the molecular formula C14H19NO3 It is a derivative of pentanoic acid, featuring a phenylcarbamoyl group and two methyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid typically involves the reaction of 3,4-dimethylpentanoic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of 3,4-dimethyl-2-oxopentanoic acid.
Reduction: Formation of 3,4-dimethyl-2-(phenylamino)pentanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid exerts its effects involves interactions with specific molecular targets. The phenylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpentanoic acid: Lacks the phenylcarbamoyl group, making it less versatile in terms of chemical reactivity.
2-(Phenylcarbamoyl)pentanoic acid: Similar structure but without the additional methyl groups, which can affect its physical and chemical properties.
Uniqueness
3,4-Dimethyl-2-(phenylcarbamoyl)pentanoic acid is unique due to the presence of both the phenylcarbamoyl group and the two methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
7465-34-1 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3,4-dimethyl-2-(phenylcarbamoyl)pentanoic acid |
InChI |
InChI=1S/C14H19NO3/c1-9(2)10(3)12(14(17)18)13(16)15-11-7-5-4-6-8-11/h4-10,12H,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
FJAKCKMHQAWIMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C(=O)NC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


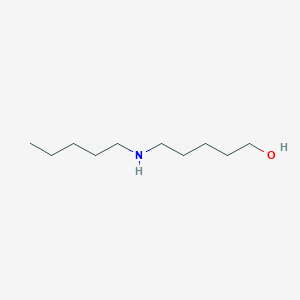

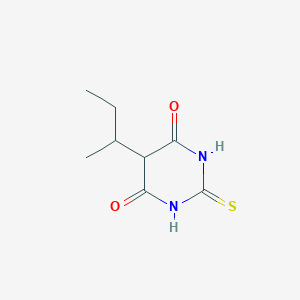
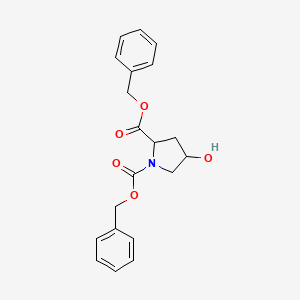

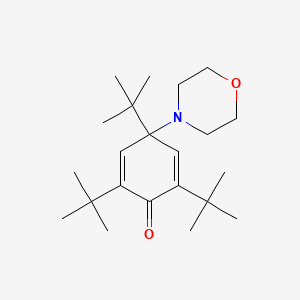
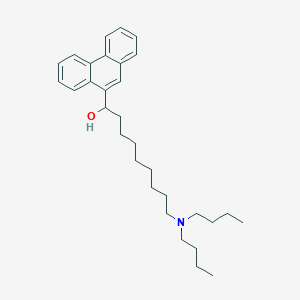
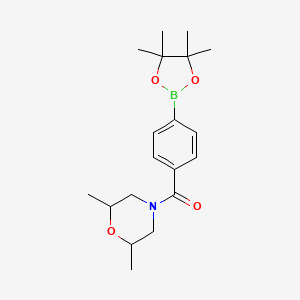
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
![3-[[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetyl]amino]benzenesulfonyl Fluoride](/img/structure/B14001653.png)
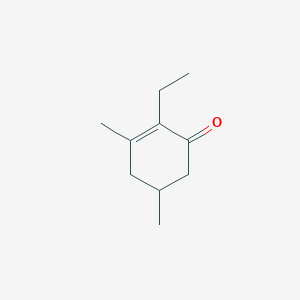
![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
